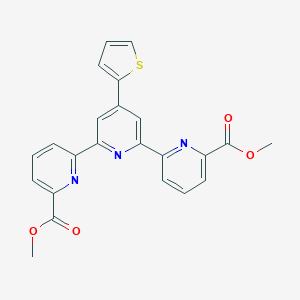
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as TTP or TTP-2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP-2 is a terpyridine-based ligand that has been extensively studied for its ability to bind to metal ions and act as a catalyst in various chemical reactions.
作用機序
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action involves its ability to bind to metal ions, particularly copper and iron, and act as a catalyst in various chemical reactions. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's biochemical and physiological effects are primarily related to its ability to induce oxidative stress and disrupt cellular processes. The compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cancer cell growth and proliferation. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for other disease states.
実験室実験の利点と制限
One of the advantages of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its ability to bind to metal ions and act as a catalyst in various chemical reactions. The compound's cytotoxic activity against cancer cells also makes it a promising candidate for cancer treatment. However, one of the limitations of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research involving Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of interest is the exploration of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's potential therapeutic applications in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action and its potential side effects.
合成法
The synthesis of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-(2-thienyl)-2,2':6',2''-terpyridine, which is achieved by reacting 2-thiophenecarboxaldehyde with 2,2':6',2''-terpyridine in the presence of a base. The resulting product is then reacted with dimethyl malonate in the presence of a catalyst to yield dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate. The overall yield of the synthesis process is approximately 20%.
科学的研究の応用
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to bind to metal ions and disrupt cellular processes.
特性
製品名 |
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
分子式 |
C23H17N3O4S |
分子量 |
431.5 g/mol |
IUPAC名 |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-thiophen-2-ylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(27)17-8-3-6-15(24-17)19-12-14(21-10-5-11-31-21)13-20(26-19)16-7-4-9-18(25-16)23(28)30-2/h3-13H,1-2H3 |
InChIキー |
IZJYKCDNWNVAOB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
正規SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288004.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)